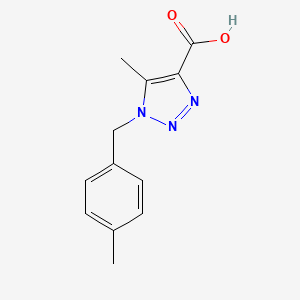

4-(5-异丙基-1,2,4-噁二唑-3-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related oxadiazole derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of oxadiazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole is achieved by treating benzylcyanide with nitric oxide in basic methanol, resulting in a compound with pronounced acid/base stability . Similarly, the synthesis of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid involves thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one with 1,1'-carbonyldiimidazole (CDI) and subsequent base-promoted cycle opening . These methods suggest that the synthesis of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid would likely involve the functionalization of a suitable benzoic acid precursor with an isopropyl-substituted oxadiazole moiety.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by spectroscopic methods such as FTIR, NMR, and mass spectrometry . Theoretical calculations and molecular docking can also provide insights into the stability and potential biological activity of these compounds . The structure of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid would likely be confirmed using similar techniques, ensuring the correct placement of the isopropyl group and the integrity of the oxadiazole ring.

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions. For example, they can form Schiff bases through condensation with aldehydes or undergo reactions with isocyanides to generate densely functionalized iminophosphoranes . These reactions highlight the reactivity of the oxadiazole ring and suggest that 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid could also be a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as their acid/base stability, are significant for their potential applications . The antimicrobial and antioxidant activities of some oxadiazole derivatives have been tested, indicating that these compounds can have significant biological relevance . The physical properties such as solubility, melting point, and stability of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid would need to be determined experimentally, and its chemical properties could be inferred from related compounds.

科学研究应用

合成方法

4-(5-异丙基-1,2,4-噁二唑-3-基)苯甲酸及其类似物的合成涉及创新的方法,正如最近的研究所强调的那样。一项研究提出了一种新颖的方法,通过热杂环化合成2-(5-氧代-4,5-二氢-1,2,4-噁二唑-3-基)苯甲酸,起始物为3-(羟亚胺基)异吲哚啉-1-酮。这个过程涉及与1,1'-碳酰亚胺二咪唑(CDI)的相互作用,以及中间体3H,5H-[1,2,4]噁二唑[3,4-a]异吲哚-3,5-二酮的碱促环开,实现总产率为90% (Tkachuk, Lyubchuk, Tkachuk, & Hordiyenko, 2020)。另一种合成含有1,2,4-噁二唑环的苯甲酸的方法涉及在钴醋酸盐基催化体系中利用空气氧气选择性氧化5-R-3-甲基苯基-1,2,4-噁二唑。与传统方法相比,这种方法提供了更高的产率和更短的步骤序列 (Krasouskaya, Danilova, Baikov, Kolobov, & Kofanov, 2015)。

材料科学中的应用

研究还探讨了1,2,4-噁二唑衍生物在材料科学中的应用,特别是在合成向列型材料和液晶单体方面。例如,一项研究专注于合成两个系列,其中含有1,2,4-噁二唑环作为中心核心,以研究它们的向列行为。这些化合物表现出不同的液晶性能,为这些材料在光电子设备和其他相关领域的潜在应用提供了见解 (Ali & Tomi, 2018)。

生物活性

此外,1,2,4-噁二唑衍生物已被用于探索其生物活性。一项研究合成了一系列新颖的4-吡咯-1-基苯甲酸酰肼类似物,并衍生了噁二唑、三唑和吡咯环系统,表现出显著的抗菌和抗结核活性。这突显了这类化合物在开发新的抗微生物和抗结核药物中的潜力 (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008)。

属性

IUPAC Name |

4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7(2)11-13-10(14-17-11)8-3-5-9(6-4-8)12(15)16/h3-7H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZOSTFYGLSNRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649222 |

Source

|

| Record name | 4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

CAS RN |

915920-28-4 |

Source

|

| Record name | 4-[5-(1-Methylethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)

![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)

![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)

![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)